molecular formula C20H24N2O6S B3981465 methyl 3-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-4-methylbenzoate

methyl 3-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-4-methylbenzoate

Cat. No. B3981465
M. Wt: 420.5 g/mol
InChI Key: CNHWZKNPOKEQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-4-methylbenzoate, also known as MSMA, is a synthetic compound that has been extensively researched for its potential applications in the field of medicine and biology. MSMA is a member of the benzoic acid family and is structurally similar to other compounds that have been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties.

Scientific Research Applications

Methyl 3-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-4-methylbenzoate has been extensively studied for its potential applications in the field of medicine and biology. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis and osteoarthritis. This compound has also been shown to have anti-cancer properties, with studies indicating that it can inhibit the growth of various types of cancer cells.

Mechanism of Action

The mechanism of action of methyl 3-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-4-methylbenzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which can help to reduce inflammation and pain. It has also been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 3-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-4-methylbenzoate in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are a number of future directions for research on methyl 3-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-4-methylbenzoate. One area of interest is its potential as a treatment for various inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Further studies are needed to determine its efficacy and safety in these conditions. Another area of interest is its potential as an anti-cancer agent. Studies are needed to determine its effectiveness against different types of cancer cells and to identify the specific mechanisms by which it inhibits cancer cell growth. Finally, there is also interest in exploring the potential of this compound as a drug delivery system, as it has been shown to be capable of delivering other compounds to specific tissues and cells.

properties

IUPAC Name

methyl 3-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-13-6-7-15(20(24)28-4)12-18(13)21-19(23)14(2)22(29(5,25)26)16-8-10-17(27-3)11-9-16/h6-12,14H,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHWZKNPOKEQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
methyl 3-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-4-methylbenzoate
Reactant of Route 3
Reactant of Route 3
methyl 3-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-4-methylbenzoate
Reactant of Route 4
Reactant of Route 4
methyl 3-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-4-methylbenzoate
Reactant of Route 5
Reactant of Route 5
methyl 3-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-4-methylbenzoate
Reactant of Route 6
methyl 3-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-4-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.